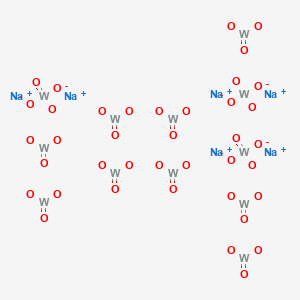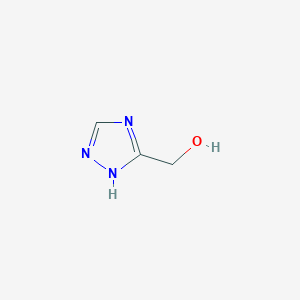
Hexasodium tungstate hydrate
Übersicht
Beschreibung
Hexasodium tungstate hydrate, also known as NATRIUMMETAWOLFRAMAT, is a chemical substance with the EC number 412-770-9 and the CAS number 12141-67-2 . It is also identified as hydrate hydrogen oxygen sodium hydride tungsten .
Synthesis Analysis
The synthesis of Hexasodium tungstate hydrate involves the preparation of a sodium tungstate aqueous solution with a pH of 9 or greater. This solution is then treated with hydrochloric acid to adjust the pH to 6, resulting in a sodium polytungstate aqueous solution. Another method involves the acidic precipitation of sodium tungstate solution at mild temperature .
Physical And Chemical Properties Analysis
The physical state of Hexasodium tungstate hydrate at 20°C and 1013 hPa is not specified in the sources . More detailed physical and chemical properties are not provided in the sources.
Wissenschaftliche Forschungsanwendungen
Oxidizing Agent in Organic Synthesis
Hexasodium tungstate hydrate is a simple, cheap, commercially available, and water-soluble colorless crystalline solid inorganic material . It is usually used as an oxidizing agent in chemistry , affording the corresponding peracid in conjunction with hydrogen peroxide, under mild conditions, that can oxidize amines and sulfur-containing substrates .
Catalyst for Epoxidation of Alkenes
This compound can also be used as an efficient catalyst for the epoxidation of alkenes . For example, Payne and Williams described the first use of sodium tungstate dihydrate for the epoxidation of α,β-unsaturated acids .
Catalyst for Oxidation of Alcohols
Hexasodium tungstate hydrate can be used as a catalyst for the oxidation of alcohols into the corresponding carbonyl compounds .
Formation of Heterocycles
In addition to its role as an oxidizing agent and catalyst, hexasodium tungstate hydrate can be used to form heterocycles .
Synthesis of Hydrated Tungsten Oxide 3D Architectures
Square slab-like and flower-like hydrated tungsten oxide three-dimensional architectures were synthesized by acidic precipitation of sodium tungstate solution at mild temperature .
Use in Scientific Research and Development
This substance is used in the following areas: scientific research and development . This substance is used for the manufacture of chemicals .
Use in Workplace Activities
This substance is used in the following activities or processes at the workplace: closed batch processing in synthesis or formulation and transfer of chemicals at dedicated facilities .
Safety and Hazards
Wirkmechanismus
Result of Action
Hexasodium tungstate hydrate is known to have several effects. According to the European Chemicals Agency (ECHA), the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of hexasodium tungstate hydrate. For instance, the compound is non-toxic, odorless, non-flammable, reusable, non-photosensitive, and highly transparent . It’s also important to note that containers must be properly re-sealed after use .
Eigenschaften
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSOJKJFMWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O39W12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2968.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexasodium tungstate hydrate | |
CAS RN |
12141-67-2 | |
| Record name | Sodium metatungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium tungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)










![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
